molecular formula C10H9ClN2O3 B7876472 Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate

Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate

Cat. No. B7876472
M. Wt: 240.64 g/mol
InChI Key: KYICZZMHFVEKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C10H9ClN2O3 and its molecular weight is 240.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Methods : A study described a new method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, including compounds like Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate. This method involved the direct formation of these compounds from 4-chloro-2-methylthio-5-pyrimidine-carbonitrile and ethyl mercaptoacetate in refluxing ethanol containing sodium carbonate (Santilli, Kim, & Wanser, 1971).

  • Pharmacological Activities : Another study synthesized derivatives of Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate and investigated their anti-inflammatory and anti-microbial activities. These derivatives were screened for their antibacterial, antifungal, and anti-inflammatory properties (A.S.Dongarwar et al., 2011).

  • Synthesis of Thiazolopyrimidines : Research on the synthesis of thiazolopyrimidines and related compounds involved reactions of Ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. These compounds reacted with other chemicals to produce various thiazolo[3,2-a]pyrimidine derivatives (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).

  • Crystal Structure Analysis : The crystal structure of a similar compound, Ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was determined using single-crystal X-ray diffraction. This provided insights into the molecular geometry and structural characteristics (Hu Yang, 2009).

  • Antiallergenic Activity : A series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives, which are structurally related to Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate, were prepared and tested for antiallergenic activity. These compounds exhibited oral activity in rat passive cutaneous anaphylaxis (PCA) tests (Temple, Yevich, Covington, Hanning, Seidehamel, Mackey, & Bartek, 1979).

  • Pharmaceutical Applications : Another study focused on the synthesis of ethyl esters of 4-dialkylamino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylic acids and their properties. These esters were transformed into acids, hydrazides, and methanols, demonstrating their potential for various pharmaceutical applications (Tumkevicius & Kaminskas, 2003).

properties

IUPAC Name

ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c1-3-15-10(14)6-5(2)16-9-7(6)8(11)12-4-13-9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYICZZMHFVEKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=NC=N2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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